

A Comprehensive Spectroscopic Analysis of (S)-2-Phenylpyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Phenylpyrrolidine

Cat. No.: B1301846

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **(S)-2-Phenylpyrrolidine**, a chiral amine of significant interest in synthetic and medicinal chemistry. Due to the limited availability of specific data for the (S)-enantiomer in publicly accessible databases, this document primarily presents data for the racemic mixture of 2-phenylpyrrolidine. This information still serves as a crucial reference for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 2-phenylpyrrolidine.

Table 1: ^1H NMR Spectroscopic Data for 2-Phenylpyrrolidine in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.40	m	5H	Aromatic protons (C ₆ H ₅)
4.15	t	1H	CH (pyrrolidine ring)
3.30	t	1H	NH
2.95 - 3.10	m	2H	CH ₂ (pyrrolidine ring)
1.80 - 2.20	m	4H	CH ₂ (pyrrolidine ring)

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenylpyrrolidine in CDCl₃[1]

Chemical Shift (δ) ppm	Assignment
145.2	Quaternary Aromatic C
128.5	Aromatic CH
126.8	Aromatic CH
126.0	Aromatic CH
62.5	CH (pyrrolidine ring)
47.0	CH ₂ (pyrrolidine ring)
35.5	CH ₂ (pyrrolidine ring)
25.8	CH ₂ (pyrrolidine ring)

Table 3: Infrared (IR) Spectroscopy Data for 2-Phenylpyrrolidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H Stretch
3000 - 3100	Medium	Aromatic C-H Stretch
2850 - 2950	Medium	Aliphatic C-H Stretch
1600, 1495, 1450	Medium-Weak	Aromatic C=C Bending
1470	Medium	CH ₂ Bending
700, 750	Strong	Aromatic C-H Out-of-plane Bending

Table 4: Mass Spectrometry (EI-MS) Data for 2-Phenylpyrrolidine

m/z	Relative Intensity (%)	Assignment
147	40	[M] ⁺ (Molecular Ion)
146	100	[M-H] ⁺
118	30	[M-C ₂ H ₅] ⁺
91	20	[C ₇ H ₇] ⁺ (Tropylium ion)
77	15	[C ₆ H ₅] ⁺

Experimental Protocols

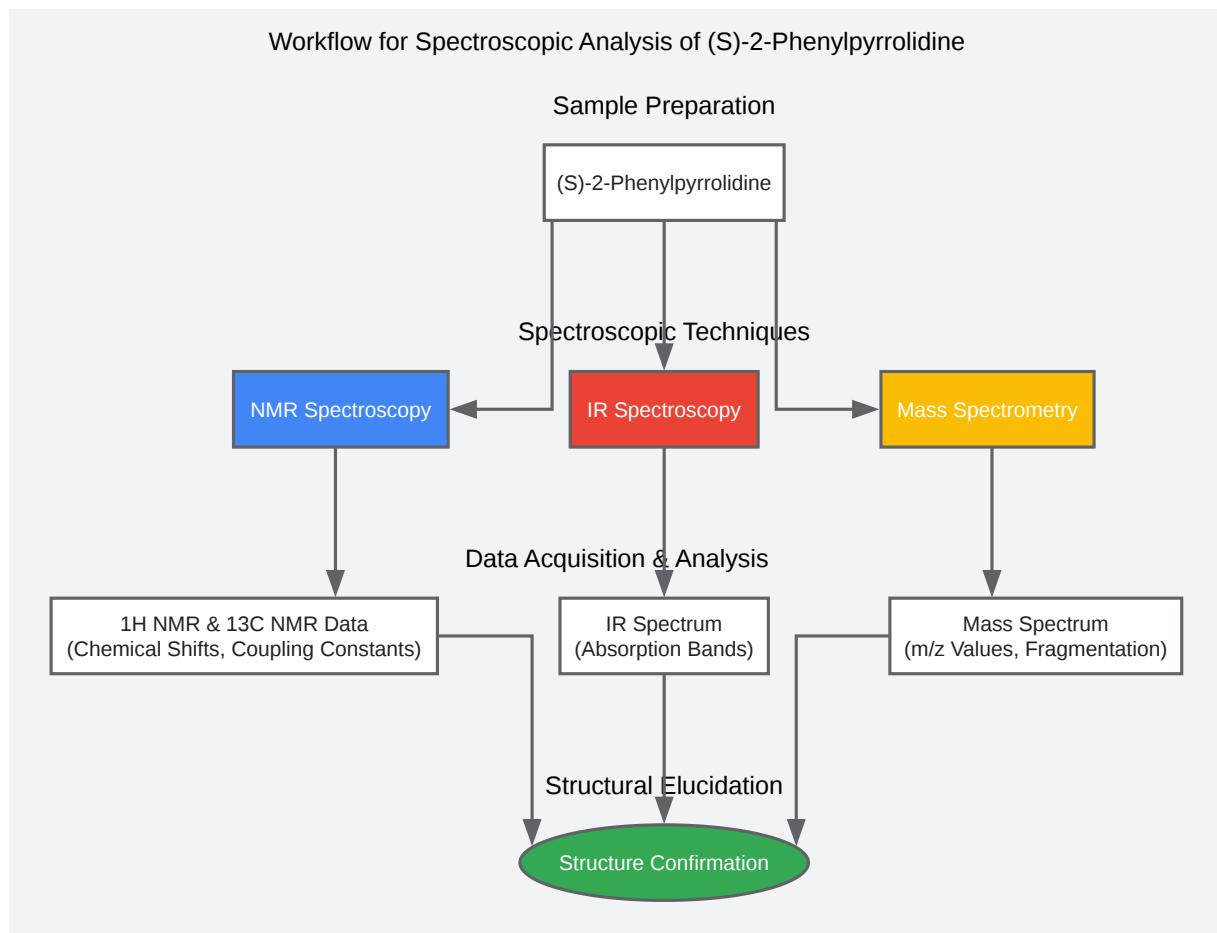
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **(S)-2-Phenylpyrrolidine** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

- ^1H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are acquired and the resulting free induction decay (FID) is processed with a line broadening of 0.3 Hz.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same 400 MHz spectrometer (operating at 100 MHz for ^{13}C) using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s are used. Typically, 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy


- Sample Preparation: A thin film of neat **(S)-2-Phenylpyrrolidine** is prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum. Data is typically acquired over 16 scans with a resolution of 4 cm^{-1} .

2.3 Mass Spectrometry (MS)

- Sample Preparation and Introduction: A dilute solution of **(S)-2-Phenylpyrrolidine** in a volatile organic solvent such as methanol or dichloromethane is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for amine analysis.
- Data Acquisition: Mass spectra are obtained using an electron ionization (EI) source. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 40 to 500 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **(S)-2-Phenylpyrrolidine**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **(S)-2-Phenylpyrrolidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 15.09 MHz, CDCl_3 , experimental) (HMDB0029596) [hmdb.ca]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of (S)-2-Phenylpyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301846#spectroscopic-data-nmr-ir-ms-for-s-2-phenylpyrrolidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com